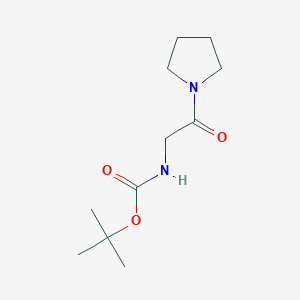
1-(Boc-amino-acétyl)-pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Boc-amino-acetyl)-pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a Boc-protected aminoacetyl group. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
Applications De Recherche Scientifique
1-(Boc-amino-acetyl)-pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
Target of Action
It’s known that boc-amino acids like boc-gly-gly-oh are commonly used as amino acid protecting groups in peptide synthesis .
Mode of Action
1-(Boc-amino-acetyl)-pyrrolidine, as a Boc-protected amino acid, acts as a protecting group for amino acids during peptide synthesis . It prevents unwanted side reactions from occurring at the amino group of the amino acid, allowing for controlled peptide chain elongation .
Biochemical Pathways
In the context of peptide synthesis, the compound plays a crucial role in facilitating the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
As a chemical used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The primary result of the action of 1-(Boc-amino-acetyl)-pyrrolidine is the successful synthesis of peptides without unwanted side reactions . By protecting the amino group of amino acids, it allows for the controlled elongation of the peptide chain .
Action Environment
The action, efficacy, and stability of 1-(Boc-amino-acetyl)-pyrrolidine can be influenced by various environmental factors. For instance, it is stable under normal temperatures but may degrade under high temperatures, direct sunlight, or humid environments . Therefore, proper storage and handling conditions are crucial for maintaining its efficacy and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-amino-acetyl)-pyrrolidine typically involves the following steps:
Protection of the amine group: The amino group of aminoacetyl is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the pyrrolidine ring: The protected aminoacetyl is then reacted with pyrrolidine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for 1-(Boc-amino-acetyl)-pyrrolidine may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Boc-amino-acetyl)-pyrrolidine can undergo various chemical reactions, including:
Deprotection: Removal of the Boc group under acidic conditions to yield the free amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Deprotection: Yields the free amine derivative.
Substitution: Yields various substituted pyrrolidine derivatives.
Oxidation and Reduction: Yields oxidized or reduced forms of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Boc-amino-acetyl)-piperidine
- 1-(Boc-amino-acetyl)-morpholine
- 1-(Boc-amino-acetyl)-pyridine
Uniqueness
1-(Boc-amino-acetyl)-pyrrolidine is unique due to its specific ring structure and the presence of the Boc-protected aminoacetyl group. This combination allows for selective reactions and interactions, making it valuable in various research and industrial applications.
Propriétés
IUPAC Name |
tert-butyl N-(2-oxo-2-pyrrolidin-1-ylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)12-8-9(14)13-6-4-5-7-13/h4-8H2,1-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAHFKXYHADASJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)N1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
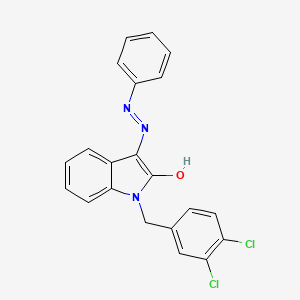
![N-(benzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2458390.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)
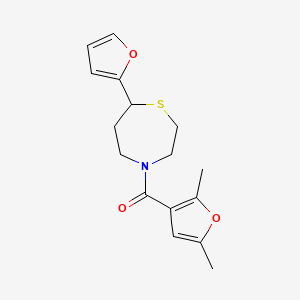
![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2458395.png)
![1-(4-fluorophenyl)-3-(2-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458396.png)
![2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2458397.png)
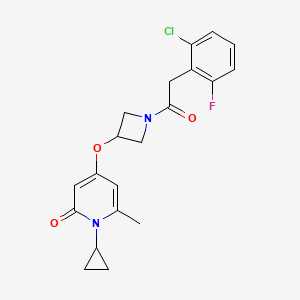
![1-[(6-Chloropyridazin-3-yl)amino]pyrrolidine-2,5-dione](/img/structure/B2458402.png)
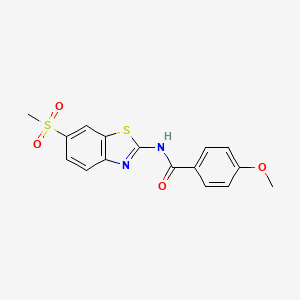
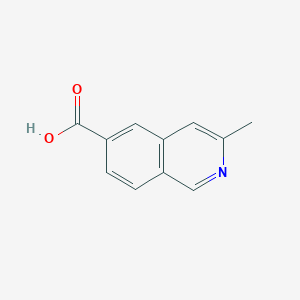
![2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2458408.png)
![1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2458409.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-bromo-2-chlorophenyl)amino)formamide](/img/structure/B2458411.png)
